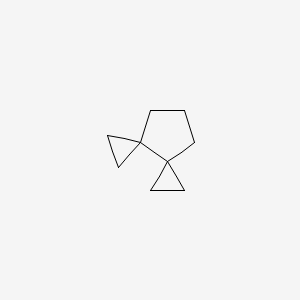![molecular formula C9H10O4 B14688489 3,7-Dioxatricyclo[3.3.3.01,5]undecane-2,4-dione CAS No. 24362-73-0](/img/structure/B14688489.png)
3,7-Dioxatricyclo[3.3.3.01,5]undecane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dioxatricyclo[3.3.3.01,5]undecane-2,4-dione is a unique compound that belongs to the class of propellanoid dilactones.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dioxatricyclo[3.3.3.01,5]undecane-2,4-dione typically involves the reaction of cyclopentanone-2,2-diacetic acid with appropriate reagents to form the dilactone acylal. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like p-toluenesulfonic acid to facilitate the formation of the tricyclic ring system .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dioxatricyclo[3.3.3.01,5]undecane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,7-Dioxatricyclo[3.3.3.01,5]undecane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,7-Dioxatricyclo[3.3.3.01,5]undecane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique tricyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,8-Dioxatricyclo[3.3.3.01,5]undecane-3,7-dione: Another propellanoid dilactone with similar structural features but different functional groups.
Tetrahydro-3a,6a-propanofuro-[3,2-b]furan-2,5-dione: A compound with a related tricyclic ring system but distinct chemical properties.
Uniqueness
3,7-Dioxatricyclo[3.3.3.01,5]undecane-2,4-dione is unique due to its specific tricyclic ring system and the presence of two dioxane rings.
Propiedades
Número CAS |
24362-73-0 |
|---|---|
Fórmula molecular |
C9H10O4 |
Peso molecular |
182.17 g/mol |
Nombre IUPAC |
3,7-dioxatricyclo[3.3.3.01,5]undecane-2,4-dione |
InChI |
InChI=1S/C9H10O4/c10-6-8-2-1-3-9(8,5-12-4-8)7(11)13-6/h1-5H2 |
Clave InChI |
HOPSFJHQWVAGAO-UHFFFAOYSA-N |
SMILES canónico |
C1CC23COCC2(C1)C(=O)OC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


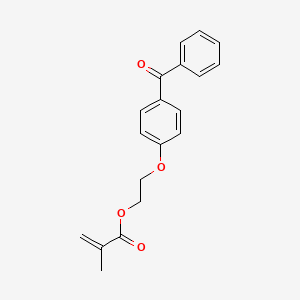
![2-[(2-Butylphenoxy)methyl]oxirane](/img/structure/B14688415.png)

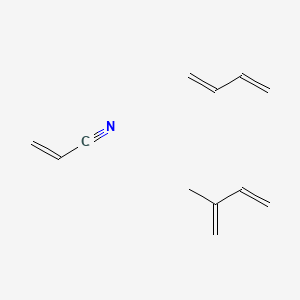
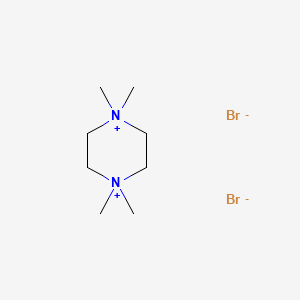
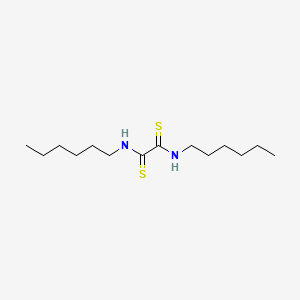
![Ethyl N-(2,4-dimethyl-8-bicyclo[4.2.0]octa-1,3,5-trienyl)carbamate](/img/structure/B14688448.png)

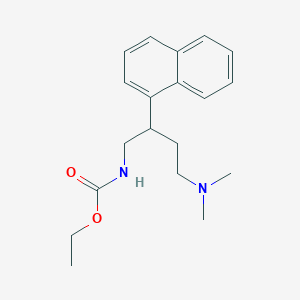
![3-[4-(Dimethylaminodiazenyl)phenyl]propanehydrazide](/img/structure/B14688458.png)
![Dioxybis[(4-methylphenyl)(diphenyl)silane]](/img/structure/B14688467.png)
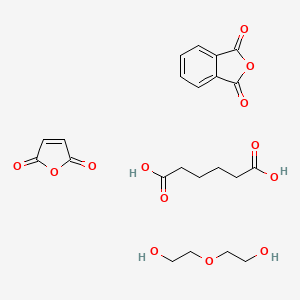
![Phenylbis[2-(trifluoromethyl)phenyl]phosphane](/img/structure/B14688476.png)
